molecular formula C15H20N2O4 B4120867 3-[(3-Methylphenyl)carbamoyl]-2-(morpholin-4-yl)propanoic acid

3-[(3-Methylphenyl)carbamoyl]-2-(morpholin-4-yl)propanoic acid

Cat. No.: B4120867
M. Wt: 292.33 g/mol
InChI Key: TYMTWRGZZIQNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methylphenyl)carbamoyl]-2-(morpholin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid is 292.14230712 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The compound is considered to have certain hazards. It is recommended to handle it with appropriate safety measures . For detailed safety information, it is advisable to refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

The primary targets of 4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid are Mitogen-activated protein kinase 1 , Insulin receptor , and Insulin receptor substrate 1 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.

Mode of Action

This could lead to changes in the signaling pathways they are involved in, affecting cellular functions .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the Mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation, and the Insulin signaling pathway, which regulates glucose metabolism, could be influenced .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the subsequent changes in the biochemical pathways. This could potentially lead to changes in cell growth, differentiation, and metabolism .

Properties

IUPAC Name

4-(3-methylanilino)-2-morpholin-4-yl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-11-3-2-4-12(9-11)16-14(18)10-13(15(19)20)17-5-7-21-8-6-17/h2-4,9,13H,5-8,10H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMTWRGZZIQNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-Methylphenyl)carbamoyl]-2-(morpholin-4-yl)propanoic acid
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3-[(3-Methylphenyl)carbamoyl]-2-(morpholin-4-yl)propanoic acid
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3-[(3-Methylphenyl)carbamoyl]-2-(morpholin-4-yl)propanoic acid
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3-[(3-Methylphenyl)carbamoyl]-2-(morpholin-4-yl)propanoic acid
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3-[(3-Methylphenyl)carbamoyl]-2-(morpholin-4-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.